molecular formula C7H5BrFNO B14858323 1-(6-Bromo-4-fluoropyridin-2-YL)ethanone

1-(6-Bromo-4-fluoropyridin-2-YL)ethanone

Cat. No.: B14858323
M. Wt: 218.02 g/mol
InChI Key: PJNFJOYPOBYANU-UHFFFAOYSA-N
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Description

1-(6-Bromo-4-fluoropyridin-2-YL)ethanone is a chemical compound with the molecular formula C7H5BrFNO It is a derivative of pyridine, a basic heterocyclic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-Bromo-4-fluoropyridin-2-YL)ethanone typically involves the bromination and fluorination of pyridine derivatives. One common method involves the reaction of 2-acetylpyridine with bromine and fluorine under controlled conditions to yield the desired product. The reaction conditions often include the use of solvents such as acetonitrile or dichloromethane and catalysts to facilitate the reaction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: 1-(6-Bromo-4-fluoropyridin-2-YL)ethanone undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The ethanone group can be oxidized to form carboxylic acids or reduced to form alcohols.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions:

    Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction reactions can yield carboxylic acids and alcohols, respectively .

Scientific Research Applications

1-(6-Bromo-4-fluoropyridin-2-YL)ethanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(6-Bromo-4-fluoropyridin-2-YL)ethanone involves its interaction with specific molecular targets. The bromine and fluorine atoms can form halogen bonds with target molecules, influencing their activity. The ethanone group can also participate in hydrogen bonding and other interactions, affecting the compound’s overall reactivity and function .

Comparison with Similar Compounds

  • 1-(5-Bromo-3-fluoropyridin-2-YL)ethanone
  • 1-(3-Bromo-5-fluoropyridin-2-YL)ethanone
  • 2-Bromo-1-(2-fluoropyridin-4-YL)ethanone

Comparison: 1-(6-Bromo-4-fluoropyridin-2-YL)ethanone is unique due to the specific positioning of the bromine and fluorine atoms on the pyridine ring. This positioning can influence the compound’s reactivity and interactions with other molecules, making it distinct from its similar counterparts .

Properties

Molecular Formula

C7H5BrFNO

Molecular Weight

218.02 g/mol

IUPAC Name

1-(6-bromo-4-fluoropyridin-2-yl)ethanone

InChI

InChI=1S/C7H5BrFNO/c1-4(11)6-2-5(9)3-7(8)10-6/h2-3H,1H3

InChI Key

PJNFJOYPOBYANU-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=NC(=CC(=C1)F)Br

Origin of Product

United States

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